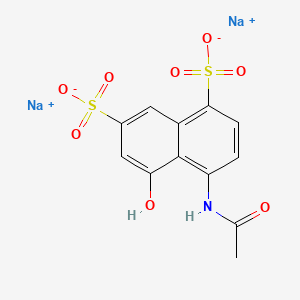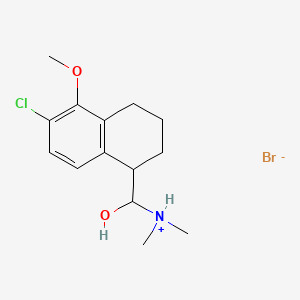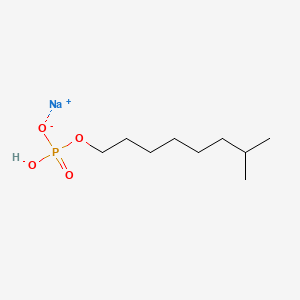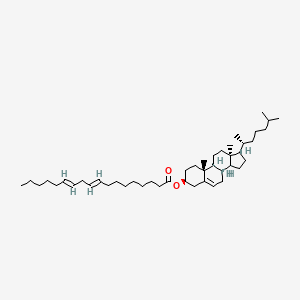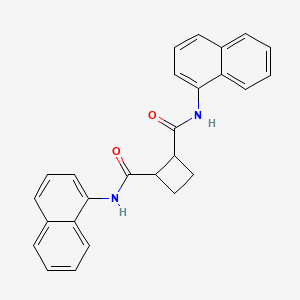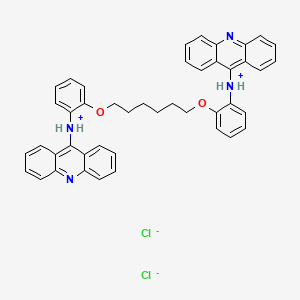
9,9'-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C44H38N4O2.2ClH and a molecular weight of 727.78 This compound is known for its unique structure, which includes acridine and o-phenyleneimino groups connected by a hexamethylenedioxy bridge
Vorbereitungsmethoden
The synthesis of 9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves several steps. One common method includes the reaction of acridine derivatives with o-phenylenediamine in the presence of a hexamethylenedioxy bridge . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of quinone derivatives, while reduction can yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it is utilized in the study of enzyme-catalyzed reactions and as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) Additionally, it is used in the industry for the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 9,9’-Hexamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity . It may also interact with DNA and RNA, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
66724-90-1 |
|---|---|
Molekularformel |
C44H40Cl2N4O2 |
Molekulargewicht |
727.7 g/mol |
IUPAC-Name |
acridin-9-yl-[2-[6-[2-(acridin-9-ylazaniumyl)phenoxy]hexoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C44H38N4O2.2ClH/c1(15-29-49-41-27-13-11-25-39(41)47-43-31-17-3-7-21-35(31)45-36-22-8-4-18-32(36)43)2-16-30-50-42-28-14-12-26-40(42)48-44-33-19-5-9-23-37(33)46-38-24-10-6-20-34(38)44;;/h3-14,17-28H,1-2,15-16,29-30H2,(H,45,47)(H,46,48);2*1H |
InChI-Schlüssel |
BDHCCQQRGLHTOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


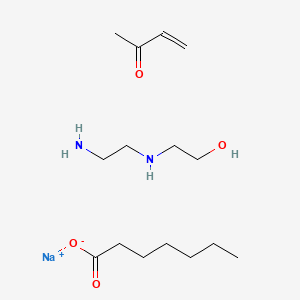

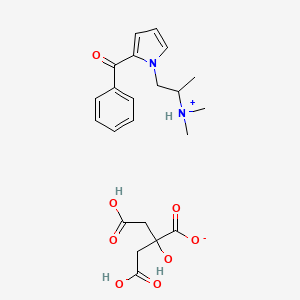
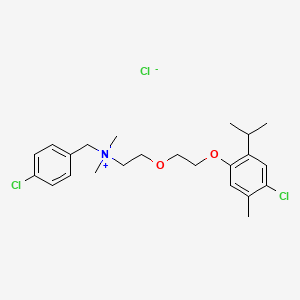
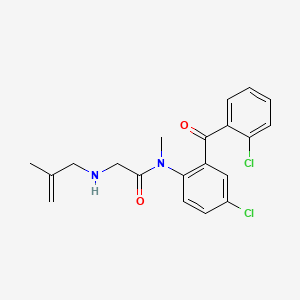
![Leucine,l,[3,4,5-3H]](/img/structure/B13786392.png)
